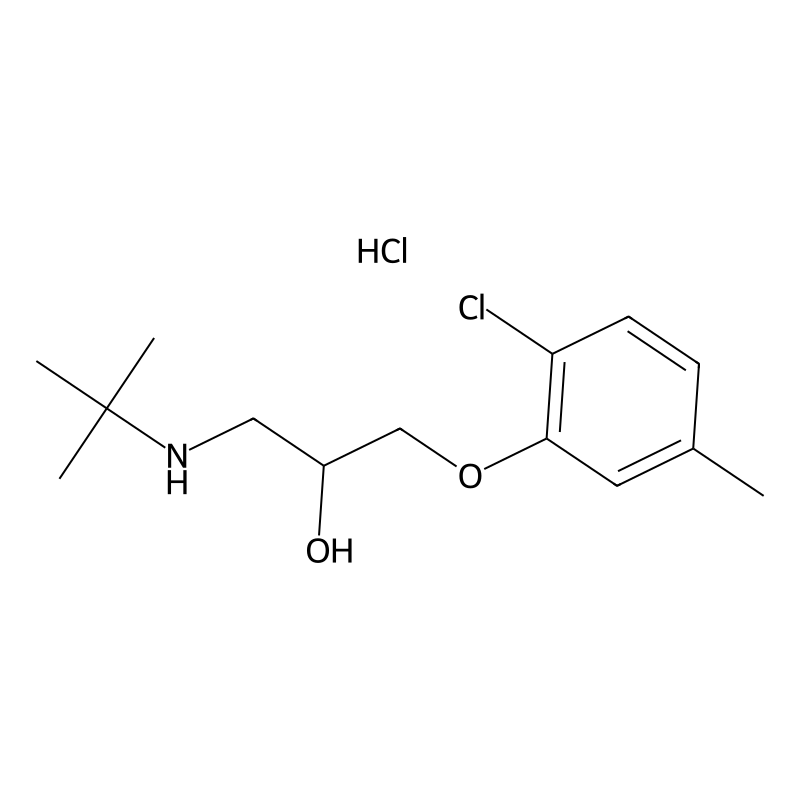Bupranolol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Investigating Cardiac Function and Pathology
Bupranolol's ability to block beta-adrenergic receptors in the heart makes it a valuable tool for researchers studying cardiac function and pathology. By selectively inhibiting these receptors, scientists can assess the role of the sympathetic nervous system in various heart conditions, including:
- Heart failure: Studies utilize bupranolol to understand the impact of beta-blockade on cardiac remodeling and performance in heart failure models .
- Arrhythmias: Researchers employ bupranolol to investigate its effects on heart rhythm disturbances, such as atrial fibrillation, and evaluate its potential as a therapeutic option .
- Ischemia: Bupranolol can be used to explore its protective effects on the heart during conditions like ischemia, where blood flow is restricted, potentially mitigating tissue damage .
Beyond the Heart: Exploring Other Applications
While its primary use in research focuses on the cardiovascular system, bupranolol's influence extends to other areas of scientific exploration:
- Neurological research: Bupranolol's potential role in modulating brain activity is being investigated in areas like anxiety and post-traumatic stress disorder, exploring its ability to influence emotional processing .
- Cancer research: Studies are exploring the potential anti-tumorigenic properties of bupranolol, investigating its effects on cancer cell growth and proliferation .
Bupranolol hydrochloride is a non-selective beta-adrenergic antagonist, primarily used in the treatment of hypertension and other cardiovascular conditions. Its chemical structure is characterized by the formula and it has a molecular weight of approximately 308.24 g/mol. The compound's IUPAC name is 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol hydrochloride, indicating its complex structure that includes a tert-butyl group and a chloro-substituted phenoxy moiety .
Bupranolol exhibits strong membrane-stabilizing activity without intrinsic sympathomimetic activity, making it effective in reducing heart rate and myocardial contractility. Its mechanism of action involves binding to beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like adrenaline .
- Acid-Base Reactions: The presence of the hydrochloride salt allows for solubility in water and interaction with biological systems.
- Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, which may be exploited in synthetic modifications.
- Hydrolysis: In aqueous environments, hydrolysis can occur, affecting the stability of the compound.
These reactions are essential for understanding its pharmacological behavior and stability in formulations.
The primary biological activity of bupranolol hydrochloride is its role as a beta-adrenergic antagonist. It predominantly blocks beta-1 and beta-2 adrenergic receptors, leading to:
- Decreased Heart Rate: By inhibiting beta-1 receptors in the heart, bupranolol reduces heart rate and myocardial oxygen demand.
- Vasodilation: Through beta-2 receptor blockade, it can lead to peripheral vasodilation, affecting blood pressure regulation.
Additionally, bupranolol has been shown to have neuroprotective effects, potentially beneficial in conditions like glaucoma due to its ability to lower intraocular pressure .
The synthesis of bupranolol hydrochloride typically involves several steps:
- Formation of the tert-butylamine Intermediate: This is synthesized from tert-butyl chloride and ammonia.
- Coupling Reaction: The intermediate is then reacted with 2-chloro-5-methylphenol to form the desired phenoxy compound.
- Hydrochloride Formation: The final step involves reacting the base form of bupranolol with hydrochloric acid to yield bupranolol hydrochloride.
This multi-step synthesis allows for high yields and purity of the final product .
Bupranolol hydrochloride is utilized in various medical applications:
- Hypertension Management: It effectively lowers blood pressure by reducing cardiac output.
- Arrhythmia Treatment: Its ability to stabilize heart rhythm makes it useful in treating certain types of arrhythmias.
- Glaucoma Treatment: As an ocular hypotensive agent, it helps reduce intraocular pressure in glaucoma patients .
Studies have shown that bupranolol hydrochloride can interact with several other drugs:
- Acetylcholine: Co-administration may enhance adverse effects due to synergistic actions on heart rate and contractility.
- Acetyldigitoxin: This combination can increase toxicity risks due to additive effects on cardiac function .
Understanding these interactions is crucial for optimizing therapeutic regimens involving bupranolol.
Bupranolol shares structural and functional similarities with several other beta-blockers. Here are some notable comparisons:
| Compound Name | Selectivity | Intrinsic Sympathomimetic Activity | Membrane Stabilizing Activity |
|---|---|---|---|
| Propranolol | Non-selective | None | Strong |
| Atenolol | Beta-1 selective | None | Weak |
| Metoprolol | Beta-1 selective | None | Moderate |
| Nadolol | Non-selective | None | Moderate |
Uniqueness of Bupranolol
Bupranolol's unique combination of non-selectivity and strong membrane stabilizing activity distinguishes it from other beta-blockers. While propranolol also exhibits similar properties, bupranolol's specific structural features contribute to its distinct pharmacological profile, particularly in terms of side effects and efficacy in various clinical scenarios .
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]








